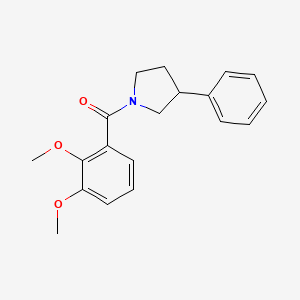

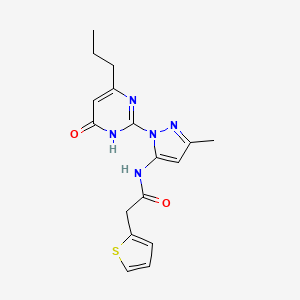

Ethyl 3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Benzofuran compounds, including Ethyl 3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxylate, can be synthesized through various methods. One method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling . Another method involves the construction of two fused rings from nonaromatic precursors . This method was developed by Huang and his coworkers and has been used to obtain a series of 2-substituted benzofuran-3-carboxylate esters from acrolein dimer and 1,3-dicarboxylic compounds .Applications De Recherche Scientifique

Pd-Catalyzed O-Arylation

An efficient palladium catalyst for the O-arylation of ethyl acetohydroximate with aryl chlorides, bromides, and iodides has been developed. This method allows for the preparation of O-arylhydroxylamines from simple aryl halides, offering access to compounds that would be difficult to prepare by traditional methods. Moreover, the O-arylated products can be directly transformed into substituted benzofurans in a single operation, demonstrating the utility of such compounds in complex organic synthesis (Maimone & Buchwald, 2010).

Synthesis of Benzofuran Derivatives

A facile and inexpensive synthesis of a series of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives has been described. This synthesis showcases the application of ethyl 3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxylate in generating structurally diverse molecules which could have implications in drug development and materials science (Gao et al., 2011).

Enzymatic Kinetic Resolution

The compound has been used as an intermediate in the production of drug doxazosin mesylate, highlighting its role in the pharmaceutical industry. It was kinetically resolved to get S-enantiomer of ethyl 1,4-benzodioxan 2-carboxylate in a simple lipase catalyzed transesterification reaction, emphasizing the compound's utility in enantioselective synthesis (Kasture et al., 2005).

Alkaline Hydrolysis

Studies involving alkaline hydrolysis of related benzofuran acetates to produce compounds with specific molecular interactions demonstrate the role of such chemical processes in understanding molecular assembly and designing molecules with desired physical properties (Choi et al., 2009).

Orientations Futures

Benzofuran compounds, including Ethyl 3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxylate, have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

Propriétés

IUPAC Name |

ethyl 3-[[2-(2-methylphenoxy)acetyl]amino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c1-3-24-20(23)19-18(14-9-5-7-11-16(14)26-19)21-17(22)12-25-15-10-6-4-8-13(15)2/h4-11H,3,12H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVIKWYDLDLUCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)COC3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B2977377.png)

![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2977379.png)

![7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![1-(4-fluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2977382.png)

![(Z)-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-((4-methoxyphenyl)sulfonyl)acrylonitrile](/img/structure/B2977393.png)

![N-isopropyl-1-[2-({[(2-methoxyphenyl)amino]carbonyl}amino)ethyl]-1H-1,2,3-benzotriazole-5-sulfonamide](/img/structure/B2977396.png)